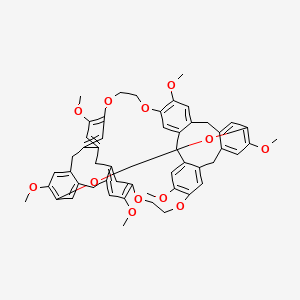

Cryptophan A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H54O12 |

|---|---|

Molecular Weight |

895 g/mol |

IUPAC Name |

2,9,16,23,30,37-hexamethoxy-11,14,32,35,43,46-hexaoxadecacyclo[22.18.4.37,36.318,31.16,10.115,19.04,41.021,26.028,51.039,48]tetrapentaconta-1,3,6(54),7,9,15,17,19(53),21,23,25,28,30,36,38,41,47,50-octadecaene |

InChI |

InChI=1S/C54H54O12/c1-55-43-19-31-13-38-26-50-45(57-3)21-33(38)15-39-27-52-44(56-2)20-32(39)14-37(31)25-49(43)61-7-8-62-51-28-40-16-35-23-47(59-5)54(66-12-11-64-52)30-42(35)18-36-24-48(60-6)53(65-10-9-63-50)29-41(36)17-34(40)22-46(51)58-4/h19-30H,7-18H2,1-6H3 |

InChI Key |

JTGRGVHZSMTDPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C3CC4=CC(=C5C=C4CC6=CC(=C(C=C6CC3=C1)OCCOC7=C(C=C8CC9=CC(=C(C=C9CC1=CC(=C(C=C1CC8=C7)OC)OCCO2)OC)OCCO5)OC)OC)OC |

Synonyms |

cryptophane A cryptophane-A |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Cryptophane-A Host-Guest Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the host-guest chemistry of Cryptophane-A, a remarkable molecular host with significant applications in biosensing, drug delivery, and materials science. This document details the synthesis, binding properties, and experimental investigation of Cryptophane-A complexes, offering a valuable resource for researchers in the field.

Introduction to Cryptophane-A

Cryptophane-A is a member of the cryptophane family of synthetic, cage-like molecules. Its structure consists of two cup-shaped cyclotriveratrylene (CTV) units linked by three ethylenedioxy bridges.[1][2] This unique architecture creates a well-defined internal cavity, approximately 95 ų in volume, capable of encapsulating small guest molecules and atoms.[3] The binding is primarily driven by non-covalent van der Waals forces and hydrophobic interactions, leading to a high degree of selectivity based on the size, shape, and electronic properties of the guest.[4]

The remarkable ability of Cryptophane-A to encapsulate xenon has made it a cornerstone of hyperpolarized ¹²⁹Xe NMR spectroscopy, a powerful technique for ultrasensitive biosensing and molecular imaging.[5][6] By functionalizing the Cryptophane-A scaffold with targeting moieties, researchers can create biosensors that report on specific biological events through changes in the ¹²⁹Xe NMR signal.[7][8]

Quantitative Analysis of Host-Guest Binding

The affinity of Cryptophane-A for various guests has been quantified using several biophysical techniques. The binding constants (Kₐ), dissociation constants (Kₔ), and thermodynamic parameters provide crucial insights into the stability and nature of the host-guest complexes.

| Guest Molecule | Host | Solvent/Medium | Technique | Kₐ (M⁻¹) | Kₔ (µM) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference(s) |

| Xenon (Xe) | Water-soluble Cryptophane-A (TAAC) | Phosphate Buffer (pH 7.5) | ITC | 33,000 | 30.3 | -4.3 | 5.9 | -6.09 | [6] |

| Xenon (Xe) | Water-soluble Cryptophane-A (TAAC) | Phosphate Buffer (pH 7.5) | Fluorescence Quenching | 33,000 | 30.3 | - | - | - | [6] |

| Xenon (Xe) | Adamantyl-functionalized Cryptophane-A (AFCA) | PBS (pH 7.2) | Fluorescence Quenching | 114,000 | 8.8 | - | - | - | |

| Xenon (Xe) | Tris-(triazole propionic acid)-cryptophane (TTPC) | PBS (pH 7.2) | Fluorescence Quenching | 99,000 | 10.1 | - | - | - | |

| Rubidium (Rb⁺) | Water-soluble Cryptophane | Water | ITC | - | - | -6.1 | 6.1 | - | [9] |

| Thallium (Tl⁺) | syn-Cryptophane-222 | LiOH/H₂O | ITC | 6.9 x 10⁵ | 1.45 | -8.5 | -1.9 | -7.95 | [3] |

| Methane (CH₄) | Cryptophane-A | - | Raman Spectroscopy | Relative affinity vs. N₂: 2.5 | - | - | - | - | [4][10] |

| Carbon Dioxide (CO₂) | Cryptophane-A | - | Raman Spectroscopy | Relative affinity vs. CH₄: 1.5 | - | - | - | - | [4][10] |

| Nitrogen (N₂) | Cryptophane-A | - | Raman Spectroscopy | Relative affinity vs. CH₄: 0.4 | - | - | - | - | [4] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of Cryptophane-A and its host-guest complexes.

Synthesis and Purification of a Functionalized Cryptophane-A Derivative

The synthesis of cryptophanes can be challenging, often requiring multi-step procedures.[1] A common strategy involves the template-directed synthesis, where two CTV units are linked in the presence of a guest molecule that promotes the formation of the cryptophane cage. The use of scandium triflate (Sc(OTf)₃) has been shown to improve yields and reduce the formation of side-products.[11]

Illustrative Synthesis of a Trifunctionalized Cryptophane-A Derivative (Simplified):

-

Synthesis of Cyclotriveratrylene (CTV) Units: Vanillyl alcohol is treated with an appropriate linking precursor (e.g., 1,2-dibromoethane) in the presence of an acid catalyst, such as Sc(OTf)₃, to form the two "cup-shaped" CTV building blocks. One of the CTV units is typically functionalized to allow for further modification.[12]

-

Cage Formation (Capping Reaction): The two CTV units are reacted together in a high-dilution environment with a base, such as cesium carbonate (Cs₂CO₃), in a solvent like DMF. This step forms the cryptophane cage.

-

Functionalization: For biosensor applications, the cryptophane is often functionalized with solubilizing groups and a targeting ligand. This can be achieved through standard organic chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[4]

-

Purification: Purification is typically performed using column chromatography on silica gel, followed by recrystallization to obtain the pure cryptophane derivative.[13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]

Protocol for a Typical ITC Experiment:

-

Sample Preparation:

-

Prepare a solution of Cryptophane-A (typically 10-100 µM) in a suitable buffer.[14]

-

Prepare a solution of the guest molecule (ligand) at a concentration 10-20 times that of the Cryptophane-A solution in the same buffer to minimize heats of dilution.[15]

-

Thoroughly degas both solutions to prevent the formation of air bubbles.

-

-

Instrument Setup:

-

Clean the sample cell and syringe thoroughly with buffer.

-

Load the Cryptophane-A solution into the sample cell and the guest solution into the syringe.

-

Equilibrate the instrument at the desired temperature.

-

-

Titration:

-

Perform an initial injection of the guest solution into the sample cell to establish a baseline.

-

Carry out a series of small, sequential injections of the guest solution into the sample cell, allowing the system to reach equilibrium after each injection.

-

The instrument records the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of guest to Cryptophane-A.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

NMR Titration

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of either the host or guest protons upon complexation can be monitored to determine the binding constant.

Protocol for a ¹H NMR Titration:

-

Sample Preparation:

-

Prepare a stock solution of Cryptophane-A of known concentration in a deuterated solvent.

-

Prepare a stock solution of the guest molecule of known concentration in the same deuterated solvent.

-

-

Titration:

-

Acquire a ¹H NMR spectrum of the Cryptophane-A solution alone.

-

Add small aliquots of the guest stock solution to the Cryptophane-A solution in the NMR tube.

-

Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

-

Data Analysis:

-

Monitor the chemical shift of a specific proton on the Cryptophane-A or the guest that exhibits a significant change upon binding.

-

Plot the change in chemical shift (Δδ) as a function of the guest concentration.

-

Fit the data to a 1:1 binding isotherm using non-linear regression analysis to determine the association constant (Kₐ).

-

Fluorescence Quenching Assay

Fluorescence quenching can be used to determine binding affinities if the fluorescence of the host or guest is altered upon complexation. Cryptophane-A itself is fluorescent, and its emission can be quenched by an encapsulated guest.[6]

Protocol for a Fluorescence Quenching Titration:

-

Sample Preparation:

-

Prepare a solution of Cryptophane-A of known concentration in a suitable buffer.

-

Prepare a stock solution of the quencher (guest molecule) of known concentration in the same buffer.

-

-

Measurement:

-

Measure the fluorescence emission spectrum of the Cryptophane-A solution in the absence of the guest.

-

Incrementally add small aliquots of the guest solution to the Cryptophane-A solution.

-

After each addition, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the guest concentration.

-

Analyze the data using the Stern-Volmer equation or by fitting to a binding isotherm to determine the binding constant.

-

Visualizing Cryptophane-A in Action: Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the logical relationships and workflows in Cryptophane-A based experiments.

General Workflow for ¹²⁹Xe NMR Biosensing

This diagram illustrates the general experimental pipeline for using a functionalized Cryptophane-A as a biosensor with hyperpolarized ¹²⁹Xe NMR.

Caption: General workflow for ¹²⁹Xe NMR biosensing with Cryptophane-A.

Signaling Pathway for a "Turn-On" Calmodulin Biosensor

This diagram illustrates the mechanism of a "turn-on" ¹²⁹Xe NMR biosensor for the detection of the protein calmodulin (CaM).[4]

Caption: "Turn-on" signaling for a Calmodulin ¹²⁹Xe NMR biosensor.

Conclusion

The host-guest chemistry of Cryptophane-A offers a rich and versatile platform for a wide range of applications, from fundamental studies of molecular recognition to the development of advanced diagnostic tools. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental design, will be crucial for advancing this exciting field of supramolecular chemistry. The continued development of novel Cryptophane-A derivatives and their integration with cutting-edge analytical techniques promises to unlock new possibilities in chemical sensing, medical imaging, and targeted drug delivery.

References

- 1. munin.uit.no [munin.uit.no]

- 2. [2507.10558] Rethinking cryptophane A for methane gas sensing: cross sensitivity to N2 and CO2 at ambient conditions [arxiv.org]

- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bio-sensoring with xenon-cryptophane complexes. — Laboratoire de Chimie de l'ENS de Lyon [ens-lyon.fr]

- 6. Cryptophane–xenon complexes for 129Xe MRI applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptophane nanoscale assemblies expand 129Xe NMR biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [repository.upenn.edu]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. Cryptophanes: Chemistry and complexation properties. — Laboratoire de Chimie de l'ENS de Lyon [ens-lyon.fr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Intricate Dance of Host and Guest: A Technical Guide to Molecular Encapsulation in Cryptophane-A

For Researchers, Scientists, and Drug Development Professionals

Cryptophane-A, a member of the cryptophane family of organic host molecules, stands as a testament to the elegance of supramolecular chemistry. Its unique cage-like structure, formed by two cyclotriveratrylene (CTV) caps connected by three linker chains, allows it to encapsulate small guest molecules with remarkable selectivity and affinity. This ability has positioned Cryptophane-A and its derivatives as promising candidates for a range of applications, from gas sensing and storage to targeted drug delivery and biomedical imaging. This technical guide provides an in-depth exploration of the core mechanism of molecular encapsulation in Cryptophane-A, offering a valuable resource for researchers and professionals in the field.

The encapsulation process is a dynamic equilibrium, governed by a delicate interplay of non-covalent interactions between the host and the guest. The primary driving forces are van der Waals interactions and the hydrophobic effect. The size and shape complementarity between the guest molecule and the cryptophane's cavity are crucial for stable complex formation. The portals, or openings, between the linkers also play a critical role in the kinetics of guest entry and exit.

Quantitative Analysis of Host-Guest Interactions

The binding affinity of Cryptophane-A and its derivatives for various guest molecules has been extensively studied using a variety of techniques. The association constant (Ka) is a key parameter that quantifies the strength of the host-guest interaction. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), provide further insight into the nature of the binding process.

Below is a summary of representative quantitative data for the encapsulation of various guests by Cryptophane-A and a selection of its derivatives.

| Host Molecule | Guest Molecule | Solvent | Temperature (K) | Association Constant (Ka) [M-1] | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| Cryptophane-A | Methane (CH4) | 1,1,2,2-tetrachloroethane-d2 | 298 | 130 | -2.88 | - | - |

| Cryptophane-A | Xenon (Xe) | 1,1,2,2-tetrachloroethane-d2 | 298 | 3,000 | -4.74 | - | - |

| Water-soluble Triacetic Acid Cryptophane-A (TAAC) | Xenon (Xe) | Water | 293 | 33,000 ± 3000 | -6.04 | -10.1 ± 0.1 | -13.9 ± 0.4 |

| Water-soluble Tri-propargyl-propionate Cryptophane (TTPC) | Xenon (Xe) | Water | 293 | 17,000 ± 2000 | -5.66 | -9.6 ± 0.2 | -13.5 ± 0.7 |

Experimental Protocols for Studying Molecular Encapsulation

The characterization of host-guest interactions in cryptophane systems relies on a suite of sophisticated analytical techniques. Here, we detail the methodologies for three key experiments: Nuclear Magnetic Resonance (NMR) Titration, Isothermal Titration Calorimetry (ITC), and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful tool for studying the thermodynamics and kinetics of guest encapsulation. Both 1H and 129Xe NMR are commonly employed.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Cryptophane-A in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2) at a known concentration (typically in the low millimolar range).

-

Prepare a stock solution of the guest molecule in the same solvent. For gaseous guests like methane or xenon, this can be achieved by bubbling the gas through the solvent.

-

-

Titration:

-

Acquire a 1H NMR spectrum of the Cryptophane-A solution alone.

-

Incrementally add aliquots of the guest solution to the NMR tube containing the Cryptophane-A solution.

-

Acquire a 1H NMR spectrum after each addition, ensuring the sample has reached equilibrium.

-

-

Data Analysis:

-

Monitor the chemical shift changes of the host protons upon guest binding. The magnitude of the chemical shift change is proportional to the fraction of bound host.

-

Plot the change in chemical shift (Δδ) as a function of the guest concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (Ka, ΔH, and ΔS) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the water-soluble cryptophane derivative in a suitable buffer (e.g., phosphate-buffered saline) at a concentration of approximately 10-20 µM.

-

Prepare a solution of the guest (if soluble) in the same buffer at a concentration 10-20 times that of the cryptophane. For gaseous guests like xenon, a saturated solution in the buffer is used.

-

Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Titration:

-

Fill the sample cell of the calorimeter with the cryptophane solution.

-

Fill the injection syringe with the guest solution.

-

Set the experimental temperature and stirring speed.

-

Perform a series of small, sequential injections of the guest solution into the sample cell.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting titration curve to a binding model to extract the thermodynamic parameters.

-

Raman Spectroscopy

Raman spectroscopy provides vibrational information about the host-guest complex and can be used to confirm encapsulation and study the interactions within the cavity.

Methodology:

-

Sample Preparation:

-

Prepare a crystalline sample of the Cryptophane-A guest complex or a concentrated solution in a suitable solvent.

-

-

Data Acquisition:

-

Place the sample in the path of a laser beam of a specific wavelength.

-

Collect the scattered light using a spectrometer.

-

Acquire the Raman spectrum over a range of vibrational frequencies.

-

-

Data Analysis:

-

Compare the Raman spectrum of the host-guest complex to the spectra of the free host and free guest.

-

Look for changes in the vibrational modes of both the host and guest upon encapsulation, such as shifts in frequency or changes in intensity. These changes provide evidence of the host-guest interaction.

-

Visualizing the Scientific Workflow

The study of molecular encapsulation in Cryptophane-A follows a logical progression from synthesis to detailed analysis. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for studying molecular encapsulation.

The Mechanism of Encapsulation: A Step-by-Step View

The process of a guest molecule entering the Cryptophane-A cavity can be visualized as a series of steps, each with an associated energy barrier.

Caption: The stepwise mechanism of molecular encapsulation.

This in-depth guide provides a foundational understanding of the mechanism of molecular encapsulation in Cryptophane-A, supported by quantitative data and detailed experimental protocols. The continued exploration of these fascinating host-guest systems promises to unlock new and exciting applications across various scientific disciplines.

Synthesis of Cryptophane-A from Cyclotriveratrylene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cryptophane-A, a remarkable molecular container with significant potential in drug delivery, biosensing, and materials science. This document details the core synthetic strategies, experimental protocols, and quantitative data associated with the construction of the Cryptophane-A scaffold from cyclotriveratrylene (CTV) precursors.

Introduction to Cryptophane-A Synthesis

Cryptophane-A is a cage-like molecule belonging to the cryptophane family, characterized by its ability to encapsulate small guest molecules, most notably xenon.[1] The synthesis of Cryptophane-A is a multi-step process that relies on the formation of two bowl-shaped cyclotriveratrylene (CTV) units, which are then linked together to form the characteristic cage structure. The most common and effective strategy for the synthesis of Cryptophane-A is the template-based approach, which involves the [2+1] cyclization of two different CTV precursors.

This guide will focus on the synthesis of Cryptophane-A via the reaction of a tris(2-bromoethoxy)-functionalized CTV derivative with a tris(hydroxy)-functionalized CTV derivative. This method offers a reliable and relatively high-yielding route to the desired product.

Synthetic Pathway Overview

The overall synthetic pathway for Cryptophane-A can be visualized as a three-stage process:

-

Synthesis of Cyclotriveratrylene Precursors: This stage involves the preparation of the two key CTV building blocks: (±)-2,7,12-tris(2-bromoethoxy)-3,8,13-trimethoxy-10,15-dihydro-5H-tribenzo[a,d,g]cyclononene and (±)-2,7,12-trihydroxy-3,8,13-trimethoxy-10,15-dihydro-5H-tribenzo[a,d,g]cyclononene.

-

Cryptophane-A Formation (Cyclization): The two CTV precursors are reacted together in the presence of a base to form the cryptophane cage. This is the key bond-forming step that creates the three-dimensional structure.

-

Purification: The final product, Cryptophane-A, is isolated and purified from the reaction mixture using chromatographic techniques.

The following diagram illustrates the logical flow of the synthesis:

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of Cryptophane-A.

Synthesis of (±)-2,7,12-Trihydroxy-3,8,13-trimethoxy-10,15-dihydro-5H-tribenzo[a,d,g]cyclononene (Tris(hydroxy)CTV)

This precursor is synthesized from vanillyl alcohol through an acid-catalyzed cyclotrimerization.

Materials:

-

Vanillyl alcohol

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

A solution of vanillyl alcohol in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold methanol, and dried under vacuum to yield the tris(hydroxy)CTV.

Synthesis of (±)-2,7,12-Tris(2-bromoethoxy)-3,8,13-trimethoxy-10,15-dihydro-5H-tribenzo[a,d,g]cyclononene (Tris(bromoethoxy)CTV)

This precursor is prepared from tris(hydroxy)CTV via a Williamson ether synthesis.

Materials:

-

Tris(hydroxy)CTV

-

1,2-Dibromoethane

-

Cesium Carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of tris(hydroxy)CTV in anhydrous DMF in a round-bottom flask, cesium carbonate is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

1,2-Dibromoethane is added, and the reaction mixture is heated to 60°C and stirred for 48 hours.

-

After cooling to room temperature, the mixture is poured into water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the tris(bromoethoxy)CTV.

Synthesis of Cryptophane-A

The final cage is formed by the reaction of the two CTV precursors.

Materials:

-

Tris(hydroxy)CTV

-

Tris(bromoethoxy)CTV

-

Cesium Carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of tris(hydroxy)CTV, tris(bromoethoxy)CTV, and cesium carbonate in anhydrous DMF is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The reaction mixture is stirred at 60°C for 72 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography.

Purification of Cryptophane-A

Purification is a critical step to obtain high-purity Cryptophane-A.

Method:

-

Column Chromatography: The crude Cryptophane-A is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the desired product from byproducts and unreacted starting materials.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of Cryptophane-A.

Table 1: Synthesis of Cyclotriveratrylene Precursors

| Precursor | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Tris(hydroxy)CTV | Vanillyl alcohol | HCl | Methanol | 24 | RT | ~80-90 |

| Tris(bromoethoxy)CTV | Tris(hydroxy)CTV | 1,2-Dibromoethane, Cs₂CO₃ | DMF | 48 | 60 | ~70-80 |

Table 2: Synthesis and Purification of Cryptophane-A

| Step | Starting Materials | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Cyclization | Tris(hydroxy)CTV, Tris(bromoethoxy)CTV | Cs₂CO₃ | DMF | 72 | 60 | ~30-40 |

| Purification | Crude Cryptophane-A | - | - | - | - | >95% purity |

Key Chemical Transformations

The synthesis of Cryptophane-A involves several key chemical transformations. The following diagrams illustrate these reactions.

Conclusion

The synthesis of Cryptophane-A from cyclotriveratrylene precursors, while a multi-step process, is a well-established and reproducible method. The template-based approach described in this guide provides a reliable route to this important molecular container. Careful execution of the experimental protocols and rigorous purification are essential for obtaining high-quality Cryptophane-A suitable for advanced applications in research and development. The versatility of the CTV scaffold also allows for the synthesis of a wide range of functionalized cryptophane derivatives, opening up exciting possibilities for the design of novel host-guest systems with tailored properties.

References

A Technical Guide to Theoretical Models of Cryptophane-A Guest Encapsulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and experimental frameworks used to characterize the encapsulation of guest molecules by Cryptophane-A. It is designed to serve as a comprehensive resource for professionals in chemical research and drug development, offering detailed methodologies, quantitative data, and logical workflows.

Introduction to Cryptophane-A

Cryptophanes are a class of molecular hosts known for their ability to encapsulate small, neutral molecules with high affinity and selectivity.[1] Cryptophane-A, in particular, is a well-studied host comprising two cyclotriveratrylene (CTV) "caps" connected by three ethylenedioxy linkers, forming a roughly spherical internal cavity.[2] This unique structure allows it to bind a variety of guests, most notably xenon, making it a molecule of significant interest for applications in biosensing and medical imaging.[3][4][5] The stability of the xenon@cryptophane-A complex, which arises solely from van der Waals forces, is remarkably high, with an association constant (Ka) of approximately 3000 M-1 at 293 K in 1,1,2,2-tetrachloroethane-d2.[3] Understanding the intricate details of guest encapsulation is paramount for the rational design of new cryptophane derivatives for targeted applications.

Theoretical Modeling of Host-Guest Interactions

Computational chemistry provides powerful tools to investigate the energetics and dynamics of guest encapsulation at an atomic level. The primary theoretical models employed are Molecular Dynamics (MD) simulations and quantum mechanical calculations, such as Density Functional Theory (DFT).

Molecular Dynamics (MD) Simulations

MD simulations are used to study the structural fluctuations of the cryptophane host and the dynamics of guest binding.[6][7] These simulations model the molecule's movements over time, providing insights into how the host's pores open to admit a guest and how the host structure adapts upon encapsulation—a phenomenon known as 'induced fit'.[2][6][8] Simulations have shown that the cryptophane pores fluctuate, and the frequency of these openings is critical for binding kinetics.[2][6][7]

A typical workflow for a computational study of Cryptophane-A guest binding involves several key steps, from system preparation to the final calculation of binding free energies.

References

- 1. Cryptophanes: Chemistry and complexation properties. — Laboratoire de Chimie de l'ENS de Lyon [ens-lyon.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Making sure you're not a bot! [ask.orkg.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Dawn of a Molecular Cage: Early Forays into the Recognition Properties of Cryptophane-A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of supramolecular chemistry, the design and synthesis of host molecules capable of selectively encapsulating guest molecules have paved the way for significant advancements in sensing, catalysis, and drug delivery. Among these, the cryptophanes, a class of cage-like organic molecules, have garnered considerable attention for their remarkable molecular recognition capabilities. This technical guide delves into the seminal early studies that first elucidated the molecular recognition properties of Cryptophane-A, the archetypal member of this family. We will explore the foundational experiments that quantified its binding affinities for various guests, detail the experimental protocols that were instrumental in these discoveries, and visualize the logical workflows that guided this pioneering research.

Core Concept: The Cryptophane-A Cavity

Cryptophane-A, first synthesized by Collet and Gabard in 1981, possesses a well-defined, hydrophobic inner cavity formed by two cyclotriveratrylene (CTV) "caps" connected by three ethylenedioxy linkers.[1] This unique architecture creates a molecular container ideally suited for the encapsulation of small, neutral molecules. The binding process is primarily driven by van der Waals interactions and the hydrophobic effect, leading to the formation of stable host-guest complexes in solution.

Quantitative Analysis of Molecular Recognition

The early investigations into Cryptophane-A's binding properties focused on a variety of small guest molecules, most notably xenon, methane, and chloroform. These studies employed a range of spectroscopic and calorimetric techniques to quantify the strength and selectivity of these interactions.

Table 1: Binding Constants (Ka) for Cryptophane-A with Various Guests

| Guest Molecule | Solvent | Temperature (K) | Binding Constant (Ka) (M⁻¹) | Experimental Technique |

| Xenon | 1,1,2,2-Tetrachloroethane-d2 | 278 | ~3,000 | ¹²⁹Xe NMR Spectroscopy |

| Xenon (Derivative) | Aqueous Buffer (pH 7.5) | 293 | 42,000 ± 2,000 | Isothermal Titration Calorimetry |

| Methane | - | Room Temperature | Relative affinity: CH₄ > N₂ | Raman Spectroscopy[2][3][4][5] |

| Carbon Dioxide | - | Room Temperature | Relative affinity: CO₂ > CH₄ (1.5x) | Raman Spectroscopy[2][3][4][5] |

| Nitrogen | - | Room Temperature | Relative affinity: N₂ < CH₄ (0.4x) | Raman Spectroscopy[2][3][4][5] |

Note: Early quantitative data for methane and chloroform binding to the parent Cryptophane-A is sparse in the literature, with more recent studies focusing on relative affinities or thermodynamic parameters of derivatives.

Experimental Protocols

The characterization of Cryptophane-A's host-guest chemistry relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in early studies.

Synthesis of Cryptophane-A (Adapted from Collet and Gabard, 1981)

The original synthesis of Cryptophane-A is a multi-step process that involves the formation of the two cyclotriveratrylene (CTV) units followed by a template-driven cyclization to form the cage structure. More recent methods often employ scandium triflate as a catalyst to improve yields.[6]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for Cryptophane-A.

Materials:

-

Vanillin

-

Formaldehyde

-

Strong acid catalyst (e.g., HCl)

-

1,2-dibromoethane

-

Cesium carbonate (or other suitable base)

-

High-dilution reaction conditions

Procedure:

-

Synthesis of Cyclotriveratrylene (CTV):

-

Acid-catalyzed condensation of vanillin with formaldehyde to produce the CTV cap. This reaction typically requires careful control of reaction conditions to maximize the yield of the desired cyclic trimer.

-

-

Functionalization of CTV:

-

The hydroxyl groups of the CTV are typically protected before the linking reaction.

-

-

Cage Formation (Templated Synthesis):

-

The two functionalized CTV units are reacted with three equivalents of a linking agent, such as 1,2-dibromoethane, in the presence of a base like cesium carbonate. This step is performed under high-dilution conditions to favor intramolecular cyclization over polymerization. The cesium cation acts as a template, organizing the reactants for efficient cage formation.

-

-

Purification:

-

The resulting Cryptophane-A is purified by column chromatography on silica gel.

-

Nuclear Magnetic Resonance (NMR) Titration for Binding Constant Determination

¹H NMR titration is a powerful method to determine the association constant (Ka) of a host-guest complex in solution. The chemical shifts of the host's protons are sensitive to the presence of a guest molecule within its cavity.

Diagram of NMR Titration Workflow

Caption: Workflow for NMR titration experiment.

Materials:

-

Cryptophane-A (Host)

-

Guest molecule

-

Deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Cryptophane-A of a known concentration in the chosen deuterated solvent.

-

Prepare a stock solution of the guest molecule at a significantly higher concentration, also in the same deuterated solvent.

-

-

Titration:

-

Place a known volume of the Cryptophane-A solution in an NMR tube.

-

Acquire a ¹H NMR spectrum of the free host.

-

Add small aliquots of the guest solution to the NMR tube.

-

After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

-

Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Identify a proton on the Cryptophane-A molecule that shows a significant change in chemical shift upon guest binding.

-

Plot the change in chemical shift (Δδ) of this proton as a function of the total guest concentration.

-

Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Ka).[7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8][9][10][11]

Diagram of ITC Workflow

Caption: Workflow for ITC experiment.

Materials:

-

Cryptophane-A (Host)

-

Guest molecule

-

Buffer or solvent (the same for both host and guest solutions)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of Cryptophane-A at a known concentration (typically in the low micromolar range).

-

Prepare a solution of the guest molecule at a concentration 10-20 times higher than the host concentration.

-

Ensure that both solutions are in the exact same buffer or solvent to minimize heats of dilution. Degas both solutions before use.

-

-

ITC Experiment:

-

Fill the sample cell of the calorimeter with the Cryptophane-A solution.

-

Fill the injection syringe with the guest solution.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the guest solution into the sample cell.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).[12]

-

Fluorescence Quenching

Fluorescence quenching can be used to study host-guest interactions if the fluorescence of the host is altered upon guest binding. This change can be a decrease (quenching) or increase in fluorescence intensity.

Diagram of Fluorescence Quenching Workflow

Caption: Workflow for fluorescence quenching experiment.

Materials:

-

Fluorescent Cryptophane derivative (or a system where binding induces a change in fluorescence)

-

Guest molecule (quencher)

-

Solvent

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the fluorescent host molecule at a constant, low concentration.

-

Prepare a stock solution of the guest molecule (quencher) at a higher concentration.

-

-

Titration:

-

Place a known volume of the host solution in a cuvette.

-

Measure the initial fluorescence intensity (F₀).

-

Add small aliquots of the guest solution to the cuvette.

-

After each addition, mix the solution and measure the fluorescence intensity (F).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the ratio of the initial fluorescence intensity to the measured intensity (F₀/F) against the concentration of the quencher ([Q]). This is known as a Stern-Volmer plot.

-

The binding constant can be determined from the analysis of this plot, often by fitting the data to a modified Stern-Volmer equation that accounts for both static and dynamic quenching.[13][14][15][16][17]

-

Conclusion

The early studies on the molecular recognition properties of Cryptophane-A laid a crucial foundation for the development of supramolecular chemistry and its applications. Through the meticulous application of techniques like NMR spectroscopy, isothermal titration calorimetry, and fluorescence spectroscopy, researchers were able to quantify the subtle yet powerful forces that govern host-guest interactions at the molecular level. The experimental protocols and logical workflows established in these pioneering works continue to be relevant and serve as a guide for the ongoing design and characterization of novel host-guest systems with tailored recognition properties for a wide range of scientific and technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rethinking Cryptophane-A for Methane Gas Sensing: Cross-Sensitivity to N2 and CO2 at Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [2507.10558] Rethinking cryptophane A for methane gas sensing: cross sensitivity to N2 and CO2 at ambient conditions [arxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cryptophanes: Chemistry and complexation properties. — Laboratoire de Chimie de l'ENS de Lyon [ens-lyon.fr]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Isothermal titration calorimetry of supramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry in Supramolecular Chemistry | Semantic Scholar [semanticscholar.org]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. solvation.de [solvation.de]

- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uzh.ch [chem.uzh.ch]

The Supramolecular Chemistry of Cryptophanes: An In-depth Guide for Researchers and Drug Development Professionals

An Introduction to the Intricate World of Molecular Cages and their Applications

Cryptophanes represent a fascinating class of supramolecular hosts, characterized by their unique three-dimensional cage-like structure. Comprised of two cyclotriveratrylene (CTV) units linked by three bridges, these molecules possess an enclosed cavity capable of encapsulating a variety of small guest molecules. This remarkable property of molecular recognition has positioned cryptophanes at the forefront of research in areas ranging from chemical sensing to targeted drug delivery and advanced medical imaging. This technical guide provides a comprehensive overview of the core principles of cryptophane chemistry, detailing their synthesis, host-guest interactions, and key applications, with a focus on providing actionable data and protocols for researchers in the field.

The Architecture of Cryptophanes: Structure and Synthesis

The fundamental structure of a cryptophane consists of two concave, triphenylene-like CTV "caps" connected by three linker chains. The nature of these linkers and the substituents on the aromatic rings of the CTV units dictate the size, shape, and chemical properties of the internal cavity, as well as the overall solubility and functionality of the host molecule.

The synthesis of cryptophanes can be broadly categorized into three main strategies: the direct (two-step) method, the template-directed method, and the capping (or coupling) method.

Synthetic Strategies: A Procedural Overview

Template-Directed Synthesis of Cryptophane-A: A common and effective method for synthesizing cryptophane-A, the archetypal cryptophane, involves the use of a template molecule to guide the formation of the cage structure. A key advancement in this area is the use of scandium triflate (Sc(OTf)₃) as a catalyst, which has been shown to improve yields and reduce the formation of byproducts.[1]

Experimental Protocol: Synthesis of Cryptophane-A

Materials:

-

Cyclotriveratrylene (CTV) derivative (precursor)

-

Appropriate diether or dihalide linker

-

Scandium triflate (Sc(OTf)₃)

-

High-purity solvents (e.g., dichloromethane, chloroform, methanol)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Precursor Synthesis: Synthesize the functionalized CTV precursor according to established literature procedures.

-

Step 2: Cyclization Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the CTV precursor and the linker in dry dichloromethane.

-

Step 3: Catalyst Addition: Add a stoichiometric amount of scandium triflate to the reaction mixture.

-

Step 4: Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 5: Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 6: Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Step 7: Characterization: Characterize the purified cryptophane-A by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]

The Essence of Supramolecularity: Host-Guest Chemistry

The defining feature of cryptophanes is their ability to form stable inclusion complexes with a wide array of guest molecules. This host-guest chemistry is governed by a combination of non-covalent interactions, including van der Waals forces, hydrophobic effects, and, in some cases, electrostatic interactions. The selectivity of a cryptophane for a particular guest is determined by the complementarity in size, shape, and chemical properties between the guest and the host's cavity.

Quantitative Analysis of Host-Guest Binding

The strength of the interaction between a cryptophane host and a guest molecule is quantified by the binding constant (Kₐ), which is a measure of the equilibrium between the free and complexed species. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide further insight into the driving forces of complexation. These parameters are typically determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).

Table 1: Thermodynamic Parameters for Cryptophane-Guest Complexation

| Cryptophane Host | Guest | Solvent | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Technique |

| Cryptophane-A | Xenon | 1,1,2,2-tetrachloroethane-d₂ | 3,900 | -4.7 | -6.8 | 2.1 | ¹²⁹Xe NMR |

| Cryptophane-A | Methane | 1,1,2,2-tetrachloroethane-d₂ | 130 | -2.8 | -5.5 | 2.7 | ¹H NMR |

| Cryptophane-A | Chloroform | CDCl₃ | >10⁴ | - | - | - | ¹H NMR |

| Cryptophane-C | Dichloromethane | 1,1,2,2-tetrachloroethane-d₂ | 2,000 | -4.4 | -6.3 | 1.9 | ¹H NMR |

| Cryptophane-C | Chloroform | 1,1,2,2-tetrachloroethane-d₂ | 10,000 | -5.3 | -7.5 | 2.2 | ¹H NMR |

Table 2: Cavity Dimensions of Various Cryptophanes

| Cryptophane | Linker Type | Cavity Volume (ų) | Portal Diameter (Å) |

| Cryptophane-A | -O(CH₂)₂O- | ~95 | ~2.8 |

| Cryptophane-E | -O(CH₂)₃O- | ~120 | ~3.9 |

| Cryptophane-111 | -OCH₂O- | ~70 | ~2.2 |

Note: Cavity volumes and portal diameters are approximate and can vary depending on the conformation of the cryptophane.

Applications in Drug Development and Beyond

The unique properties of cryptophanes have led to their exploration in a variety of applications, with significant potential in the fields of drug development and medical diagnostics.

Xenon Biosensors for Magnetic Resonance Imaging (MRI)

A particularly exciting application of cryptophanes is in the development of ¹²⁹Xe NMR-based biosensors. Xenon is an inert, non-toxic noble gas with a large, polarizable electron cloud, making its NMR signal highly sensitive to its local environment. When encapsulated within a cryptophane, the ¹²⁹Xe chemical shift is significantly altered, providing a distinct signal that can be used for detection.

By functionalizing the exterior of a water-soluble cryptophane with a targeting ligand (e.g., a peptide or antibody), a biosensor can be created that specifically binds to a biological target of interest, such as a cancer cell receptor. The binding event can induce a change in the local environment of the encapsulated xenon, leading to a detectable change in the ¹²⁹Xe NMR signal. The use of hyperpolarized ¹²⁹Xe, where the nuclear spin polarization is artificially enhanced, can dramatically increase the sensitivity of this technique, allowing for the detection of targets at very low concentrations.

Workflow of a Cryptophane-Based ¹²⁹Xe NMR Biosensor

References

Methodological & Application

Application Notes and Protocols for Hyperpolarized 129Xe NMR with Cryptophane-A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of hyperpolarized (HP) 129Xenon (129Xe) Nuclear Magnetic Resonance (NMR) in conjunction with cryptophane-A based biosensors. This powerful technique offers exceptional sensitivity for molecular imaging and sensing, making it a valuable tool in drug development and biomedical research.[1][2][3]

Introduction to Hyperpolarized 129Xe NMR with Cryptophane-A

Hyperpolarized 129Xe NMR is an emerging molecular imaging modality that leverages the unique properties of the noble gas xenon.[2] Through a process called spin-exchange optical pumping (SEOP), the nuclear spin polarization of 129Xe can be increased by four to five orders of magnitude, leading to a dramatic enhancement in the NMR signal.[4][5] This hyperpolarization allows for the detection of 129Xe at concentrations far below those required for conventional NMR, enabling highly sensitive in vitro and in vivo applications.[3][6]

Cryptophanes are a class of organic cage-like molecules that can encapsulate a xenon atom with high affinity.[1][3] Cryptophane-A, in particular, serves as a versatile platform for the development of 129Xe biosensors. By chemically modifying the cryptophane-A scaffold with targeting ligands, solubilizing groups, and other functional moieties, it is possible to create biosensors that specifically interact with biological targets of interest, such as proteins, enzymes, and cell surface receptors.[3][7][8]

The binding of a cryptophane-A biosensor to its target often induces a change in the local environment of the encapsulated 129Xe atom, resulting in a measurable shift in its NMR frequency.[1][8] This chemical shift provides a sensitive readout for the presence and concentration of the target analyte. Furthermore, advanced techniques like Chemical Exchange Saturation Transfer (CEST) can be employed to further amplify the signal, enabling detection down to picomolar concentrations.[1][3]

Experimental Workflow

The general workflow for a hyperpolarized 129Xe NMR experiment with a cryptophane-A biosensor involves several key steps, from the production of hyperpolarized xenon to the final data acquisition and analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for various cryptophane-A based biosensors reported in the literature.

Table 1: 129Xe Chemical Shifts in Different Environments

| Environment | Chemical Shift (ppm) | Reference |

| 129Xe Gas (0 atm) | 0 | [7] |

| 129Xe in Water | ~191-194 | [5][9] |

| 129Xe in Cryptophane-A (in water) | ~60-70 | [5][9][10] |

Table 2: Performance of Specific Cryptophane-A Biosensors

| Biosensor Target | Cryptophane-A Derivative | Dissociation Constant (Kd) | 129Xe Chemical Shift Change (Δδ) upon Binding (ppm) | Detection Limit | Reference |

| Avidin | Biotin-conjugated cryptophane-A | - | ~2.3 | - | [1] |

| Carbonic Anhydrase II | Benzenesulfonamide-functionalized cryptophane-A | 20-110 nM | up to 7.5 | - | [1][8] |

| αvβ3 Integrin | RGD peptide-conjugated cryptophane-A | - | 4.1 | - | [1] |

| Folate Receptor | Folate-conjugated cryptophane-A | - | - | - | [7] |

| General (in cells) | Peptide-functionalized cryptophane-A | - | - | ≥ 100 µM (intracellular) | [8] |

| Water-soluble cryptophane (no target) | Tri-acid functionalized cryptophane-A | - | - | 1.4 pM (with Hyper-CEST) | [1] |

Experimental Protocols

Protocol 1: Hyperpolarization of 129Xe via Spin-Exchange Optical Pumping (SEOP)

This protocol outlines the general steps for producing hyperpolarized 129Xe gas. Specific parameters may vary depending on the design of the hyperpolarizer.

-

Prepare the Gas Mixture: A gas mixture typically consisting of 1% natural abundance Xenon, 10% Nitrogen (N2), and 89% Helium (He) is used.[7]

-

Introduce Rubidium (Rb): A small amount of solid rubidium is placed inside the optical pumping cell of the hyperpolarizer.

-

Heat the Pumping Cell: The cell is heated to vaporize the rubidium.

-

Optical Pumping: The rubidium vapor is illuminated with circularly polarized laser light at the Rb D1 transition wavelength. This excites the Rb electrons to a specific spin state.

-

Spin Exchange: The polarized Rb atoms collide with the 129Xe nuclei, transferring their spin polarization to the xenon. The N2 gas quenches the excited state of Rb, preventing the emission of unpolarized light that would disrupt the process.

-

Cryogenic Accumulation: The hyperpolarized 129Xe gas is flowed out of the pumping cell and collected in a cold finger or other cryogenic trap to separate it from the other gases and accumulate a sufficient quantity.

-

Thawing and Delivery: The collected HP 129Xe is then thawed and delivered to the NMR sample tube for the experiment.

Protocol 2: Preparation of Cryptophane-A Biosensor Sample

-

Dissolve the Biosensor: Dissolve the lyophilized cryptophane-A biosensor in the desired aqueous buffer (e.g., PBS, acetate buffer) to the final desired concentration.[7] Typical concentrations for direct detection experiments are in the low micromolar range.[7]

-

Degas the Sample: If necessary, degas the sample to remove dissolved oxygen, which can decrease the T1 relaxation time of hyperpolarized 129Xe.

-

Transfer to NMR Tube: Transfer the biosensor solution to an appropriate NMR tube (e.g., a 10 mm NMR tube for larger sample volumes).[7][11]

Protocol 3: Acquisition of a Standard 129Xe NMR Spectrum

-

Spectrometer Setup: Tune the NMR spectrometer to the 129Xe frequency (e.g., 138.12 MHz on a 500 MHz spectrometer).[7] Use a suitable probe, such as a 10 mm broadband probe.[7]

-

Deliver HP 129Xe: Introduce the hyperpolarized 129Xe gas into the NMR tube containing the biosensor solution. This can be done by bubbling the gas through the solution or by injecting a frozen pellet of HP 129Xe.

-

Shake the Sample: Vigorously shake the NMR tube to ensure thorough mixing of the xenon with the solution.[7]

-

Acquire the Spectrum: Immediately acquire the 129Xe NMR spectrum using a low flip angle pulse to conserve the non-renewable hyperpolarization. A shaped pulse, such as a BURP pulse, can be used for selective excitation.[7]

-

Data Processing: Process the acquired free induction decay (FID) with appropriate Fourier transformation and phase correction to obtain the final spectrum. Chemical shifts are typically referenced to the 129Xe gas signal at 0 ppm.[7]

Protocol 4: Acquisition of a Hyper-CEST Spectrum

Chemical Exchange Saturation Transfer (CEST) is an indirect detection method that significantly enhances the sensitivity for detecting low concentrations of cryptophane-A biosensors.[1]

-

Spectrometer and Sample Setup: Prepare the spectrometer and sample as described in Protocols 2 and 3.

-

Deliver HP 129Xe: Introduce a continuous flow or a bolus of hyperpolarized 129Xe to the sample.

-

Apply Saturation Pulse: Apply a frequency-selective saturation pulse at the resonance frequency of the 129Xe encapsulated in the cryptophane-A biosensor. This will saturate the spins of the bound xenon.

-

Chemical Exchange: Due to chemical exchange, the saturated xenon atoms will be released into the bulk solution, and unsaturated xenon from the bulk will bind to the cryptophane. This leads to a depletion of the polarized xenon in the bulk solution.

-

Acquire Spectrum of Bulk Xenon: Acquire the NMR signal of the bulk 129Xe in solution. The signal intensity will be reduced due to the saturation transfer.

-

Repeat with Off-Resonance Saturation: Repeat the experiment with the saturation pulse applied at a frequency that is off-resonance from the bound xenon signal. This serves as a control measurement.

-

Calculate CEST Effect: The CEST effect is quantified by the difference in the bulk xenon signal intensity between the on-resonance and off-resonance saturation experiments. This difference is proportional to the concentration of the cryptophane-A biosensor.

Key Concepts and Signaling Pathways

Principle of the 129Xe Biosensor

The fundamental principle of a cryptophane-A based 129Xe biosensor is the change in the local environment of the xenon atom upon binding of the biosensor to its target. This change is translated into a detectable NMR signal.

Hyper-CEST Mechanism

The Hyper-CEST technique provides a significant amplification of the signal from a low-concentration biosensor by repeatedly saturating the bound 129Xe and detecting the effect on the much larger pool of free 129Xe.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Hyperpolarized Xenon-129 Chemical Exchange Saturation Transfer (HyperCEST) Molecular Imaging: Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryptophane–xenon complexes for 129Xe MRI applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pines.berkeley.edu [pines.berkeley.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cryptophane Xenon-129 Nuclear Magnetic Resonance Biosensors Targeting Human Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for detecting substrates in living cells by targeted molecular probes through hyperpolarized 129Xe MRI - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functionalizing Cryptophane-A for Protein Targeting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of Cryptophane-A, a key step in the development of targeted biosensors, particularly for protein detection using hyperpolarized 129Xenon (129Xe) NMR spectroscopy. The following sections detail the synthesis of a versatile Cryptophane-A intermediate, its subsequent functionalization with a protein-targeting moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and the final purification and characterization steps.

Introduction

Cryptophane-A is a cage-like molecule with a high affinity for xenon atoms. By functionalizing the cryptophane scaffold with targeting ligands, such as peptides or small molecules, it is possible to create highly specific biosensors. When the functionalized cryptophane binds to its protein target, the local environment of the encapsulated 129Xe atom is altered, leading to a detectable change in its nuclear magnetic resonance (NMR) signal. This phenomenon, particularly when enhanced by chemical exchange saturation transfer (CEST) with hyperpolarized 129Xe (Hyper-CEST), allows for the sensitive detection of proteins at low concentrations.

Experimental Protocols

Protocol 1: Synthesis of Tripropargyl Cryptophane-A

This protocol describes a shorter, efficient synthesis of a trifunctionalized Cryptophane-A derivative bearing three propargyl groups, which serve as handles for subsequent "click" chemistry.[1]

Materials:

-

Vanillyl alcohol

-

1,2-dibromoethane

-

3,4-dihydroxybenzaldehyde

-

Propargyl bromide

-

Scandium(III) triflate (Sc(OTf)3)

-

Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Tri-(2-bromoethyl)-cyclotriguaiacylene: This intermediate is synthesized from vanillyl alcohol and 1,2-dibromoethane using a scandium(III) triflate catalyzed trimerization. This method avoids the need for protection and deprotection steps of the hydroxyl group.[1]

-

Synthesis of 3,4-bis(propargyloxy)benzaldehyde: 3,4-dihydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate in DMF to yield the dialkylated product.

-

Synthesis of Tripropargyl Hemicryptophane: The tri-(2-bromoethyl)-cyclotriguaiacylene is reacted with 3,4-bis(propargyloxy)benzaldehyde in the presence of a base like cesium carbonate in DMF to form the hemicryptophane.

-

Final Cyclization to Tripropargyl Cryptophane-A: The final ring-closure is achieved through a second cyclization reaction, also catalyzed by scandium(III) triflate, to yield the desired tripropargyl Cryptophane-A.[1]

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Functionalization of Tripropargyl Cryptophane-A with a Targeting Peptide via CuAAC

This protocol details the conjugation of a targeting peptide containing an azide group to the tripropargyl Cryptophane-A.

Materials:

-

Tripropargyl Cryptophane-A

-

Azide-functionalized targeting peptide (e.g., synthesized by solid-phase peptide synthesis)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve Tripropargyl Cryptophane-A in DMSO to a final concentration of 10 mM.

-

Dissolve the azide-functionalized peptide in PBS to a final concentration of 5 mM.

-

Prepare a 100 mM stock solution of CuSO4·5H2O in water.

-

Prepare a 200 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine 10 µL of 10 mM Tripropargyl Cryptophane-A (0.1 µmol), 22 µL of 5 mM azide-peptide (0.11 µmol, 1.1 equivalents), and 50 µL of PBS.

-

In a separate tube, premix 1 µL of 100 mM CuSO4·5H2O and 1 µL of 100 mM THPTA. Add this mixture to the reaction tube.

-

Initiate the reaction by adding 2 µL of 200 mM sodium ascorbate.

-

Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS.

-

-

Purification by HPLC:

-

The crude reaction mixture is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A typical gradient for purification is 5-95% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes on a C18 column.[2]

-

Fractions containing the desired product are collected, and the solvent is removed by lyophilization.

-

Protocol 3: Characterization of Functionalized Cryptophane-A

1. Mass Spectrometry:

-

The molecular weight of the purified functionalized cryptophane is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

2. NMR Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the functionalized cryptophane.

-

Hyperpolarized 129Xe NMR is used to assess the xenon-binding properties and to study the interaction with the target protein.

Protocol 4: Hyper-CEST 129Xe NMR for Protein Targeting

This protocol provides a general workflow for detecting a target protein using a functionalized Cryptophane-A biosensor and Hyper-CEST 129Xe NMR.

Materials:

-

Functionalized Cryptophane-A biosensor

-

Target protein

-

Buffer solution (e.g., PBS, pH 7.4)

-

Hyperpolarized 129Xe gas

-

NMR spectrometer equipped for 129Xe detection and CEST experiments

Procedure:

-

Sample Preparation:

-

Prepare a solution of the functionalized Cryptophane-A biosensor in the desired buffer at a concentration typically in the nanomolar to low micromolar range.

-

Prepare a solution of the target protein in the same buffer.

-

A control sample containing only the biosensor should also be prepared.

-

-

Hyperpolarized 129Xe Delivery:

-

Hyperpolarized 129Xe gas is bubbled through the sample solution to achieve a sufficient concentration of dissolved xenon.

-

-

Hyper-CEST 129Xe NMR Acquisition:

-

A series of selective radiofrequency (RF) saturation pulses are applied at the resonance frequency of the cryptophane-bound 129Xe.

-

The decrease in the signal of the free dissolved 129Xe is measured as a function of the saturation frequency.

-

A significant decrease in the free 129Xe signal upon saturation at the bound-xenon frequency indicates the presence of the biosensor and its interaction with the target protein. The magnitude of the CEST effect is proportional to the concentration of the bound biosensor.

-

Data Presentation

| Biosensor | Target Protein | Dissociation Constant (Kd) | 129Xe Chemical Shift (ppm from free Xe in solution) | Reference |

| Benzenesulfonamide-Cryptophane-A | Carbonic Anhydrase II | Nanomolar range | ~60 | |

| Biotin-Cryptophane-A | Avidin | Not specified | Shift observed upon binding | |

| Peptide-Cryptophane-A | Calmodulin | Not specified | Shift observed upon binding |

Visualizations

Caption: Workflow for the synthesis and application of a functionalized Cryptophane-A biosensor.

Caption: Conceptual diagram of protein detection using a Cryptophane-A based 129Xe NMR biosensor.

References

Application Notes and Protocols for Methane Gas Sensing Using Cryptophane-A Coated Optical Fibers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and utilization of Cryptophane-A coated optical fiber sensors for the detection of methane gas.

Introduction

Methane (CH₄) is a potent greenhouse gas and a significant component of natural gas, making its accurate detection crucial for environmental monitoring, industrial safety, and resource exploration. Optical fiber sensors offer an intrinsically safe and remote sensing solution for methane detection. The integration of supramolecular compounds, such as Cryptophane-A, as a sensitive layer on optical fibers has shown promise for enhancing the selectivity and sensitivity of methane detection. Cryptophane-A possesses a unique molecular cavity that selectively encapsulates methane molecules, leading to a measurable change in the optical properties of the sensor.

Principle of Operation

The fundamental principle behind methane sensing with Cryptophane-A coated optical fibers is the change in the refractive index (RI) of the sensing layer upon methane absorption. Cryptophane-A molecules, dispersed within a polymer matrix coated onto the optical fiber, selectively capture methane molecules. This host-guest interaction alters the local refractive index of the polymer film. In an evanescent wave-based sensor, this change in the RI of the cladding modifies the propagation of light within the optical fiber, resulting in a detectable change in the output light intensity or wavelength.

Signaling Pathway

Caption: Methane detection mechanism using a Cryptophane-A coated optical fiber.

Performance Characteristics

The performance of Cryptophane-A coated optical fiber sensors for methane detection has been evaluated in various studies. A summary of key performance metrics is presented in the table below. It is important to note that recent research has indicated that Cryptophane-A also exhibits affinity for carbon dioxide and nitrogen, which should be considered when analyzing sensor selectivity.[1]

| Sensor Type | Polymer Matrix | Methane Concentration Range (v/v) | Detection Limit (v/v) | Response Time | Reference |

| Mode-filtered light sensor | Silicone | 0.0 - 16.0% | 0.15% | ~5 min | [2] |

| Mode-filtered light sensor | Silicone | 0.0 - 16.0% | 0.06% | Not Specified | [3] |

| Evanescent wave sensor | Polysiloxane | Up to 8% for selective response | 2% | Not Specified | [4] |

| Long-period fiber grating (LPFG) | Styrene-acrylonitrile (SAN) | 0.0 - 3.5% | 0.2% | 60 s | [5] |

| Refractive index-based sensor | Polysiloxane | 0 - 27.0% | 2.80% | ~180 s | [3] |

Experimental Protocols

Sensor Fabrication

This protocol outlines the general steps for fabricating a Cryptophane-A coated optical fiber sensor.

Materials:

-

Multimode optical fiber (MMF) or Long-period fiber grating (LPFG)

-

Cryptophane-A powder

-

Polymer (e.g., Polysiloxane, Styrene-acrylonitrile (SAN))

-

Solvent for the polymer (e.g., chloroform, toluene)

-

Fiber optic stripping tool

-

Fiber cleaver

-

Dip coating apparatus or spin coater

-

Oven or hot plate

Procedure:

-

Fiber Preparation:

-

Carefully strip a section of the protective buffer and cladding from the optical fiber to expose the core. The length of the exposed section will depend on the desired sensor length (e.g., 5 cm).[4]

-

Clean the exposed fiber core using appropriate solvents (e.g., acetone, isopropanol) to remove any residual cladding or contaminants.

-

Cleave the ends of the fiber for efficient light coupling.

-

-

Sensing Solution Preparation:

-

Dissolve the chosen polymer in a suitable solvent to achieve the desired concentration.

-

Add Cryptophane-A powder to the polymer solution and stir until it is fully dissolved. A typical concentration is 10 mg of Cryptophane-A in the polymer solution.[6]

-

-

Coating Application:

-

Dip Coating: Mount the prepared optical fiber onto a dip coater. Immerse the exposed fiber core into the Cryptophane-A/polymer solution. Withdraw the fiber at a constant, slow speed to ensure a uniform coating. The thickness of the coating can be controlled by the withdrawal speed and the viscosity of the solution. An optimal thickness of around 5 µm has been reported.[4]

-

Spin Coating (for planar waveguides): Apply a small amount of the sensing solution onto the substrate and spin at a specific speed to achieve the desired film thickness.

-

-

Curing/Drying:

-

Transfer the coated fiber to an oven or place it on a hot plate at a controlled temperature to evaporate the solvent and cure the polymer film. The curing temperature and time will depend on the specific polymer used.

-

Methane Gas Sensing Measurements

This protocol describes the experimental setup and procedure for measuring methane concentrations using the fabricated sensor.

Apparatus:

-

Broadband light source

-

Optical spectrum analyzer (OSA) or photodetector

-

Gas delivery system with mass flow controllers

-

Sealed gas chamber

-

Fabricated Cryptophane-A coated optical fiber sensor

-

Data acquisition system

Procedure:

-

Experimental Setup:

-

Connect the light source to one end of the Cryptophane-A coated optical fiber sensor.

-

Connect the other end of the sensor to the optical spectrum analyzer or photodetector.

-

Place the sensing region of the fiber inside the sealed gas chamber.

-

Connect the gas delivery system to the inlet and outlet of the gas chamber.

-

-

Baseline Measurement:

-

Purge the gas chamber with a reference gas (e.g., pure nitrogen or dry air) at a constant flow rate.

-

Record the baseline optical spectrum or intensity once the signal stabilizes.

-

-

Methane Exposure:

-

Introduce a known concentration of methane gas into the chamber using the mass flow controllers. The total flow rate should be kept constant.

-

Continuously record the optical spectrum or intensity as the sensor is exposed to methane.

-

Monitor the shift in the resonant wavelength (for LPFG sensors) or the change in light intensity.

-

-

Data Analysis:

-

Calculate the change in wavelength or intensity relative to the baseline.

-

Plot the sensor response (wavelength shift or intensity change) as a function of methane concentration to obtain a calibration curve.

-

-

Response and Recovery Time:

-

The response time is typically defined as the time taken for the sensor to reach 90% or 95% of the final steady-state signal upon exposure to methane.[2]

-

To measure the recovery time, switch the gas flow back to the reference gas and record the time it takes for the signal to return to its baseline level.

-

Experimental Workflow

Caption: Experimental workflow for developing and testing Cryptophane-A coated optical fiber methane sensors.

Safety Precautions

-

Handle all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Methane is a flammable gas; ensure the experimental setup is free from ignition sources.

-

Follow standard laboratory safety procedures when working with optical fibers and laser sources.

References

Application of Cryptophane-A in Targeted Drug Delivery Systems: A Prospective Outlook

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cryptophane-A, a synthetic molecular cage, has garnered significant attention for its exceptional ability to encapsulate small molecules and atoms. While its application as a hyperpolarized ¹²⁹Xe NMR-based biosensor for targeted molecular imaging is well-established, its potential as a vehicle for targeted drug delivery remains a promising yet largely unexplored frontier. This document provides an overview of the characteristics of Cryptophane-A that make it a compelling candidate for such systems, drawing parallels from its successful implementation in targeted biosensing.

At its core, Cryptophane-A possesses a well-defined, hydrophobic internal cavity capable of encapsulating guest molecules, a fundamental prerequisite for a drug carrier. The exterior of the cryptophane cage can be chemically modified, allowing for the attachment of various functional groups. This "functionalization" is the key to transforming a simple molecular container into a targeted delivery system. By attaching targeting ligands—such as antibodies, peptides, or small molecules—to the cryptophane scaffold, it is theoretically possible to direct the cage to specific cells or tissues within the body, such as cancer cells.

The principle of targeted delivery using Cryptophane-A has been successfully demonstrated in the context of biosensing. For instance, Cryptophane-A functionalized with a peptide moiety has been used to target Epidermal Growth Factor Receptors (EGFR), which are often overexpressed in cancer cells. This targeted binding event is then detected by observing changes in the NMR signal of a co-encapsulated hyperpolarized ¹²⁹Xe atom. This same targeting mechanism could be adapted to deliver a cytotoxic drug instead of a sensor atom.